molecular formula C21H37N5O6 B12527769 Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine CAS No. 742068-23-1

Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine

Cat. No.: B12527769
CAS No.: 742068-23-1
M. Wt: 455.5 g/mol
InChI Key: LFDBJYNLIKFOOH-LYHUEXMXSA-N
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Description

Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine (sequence: Gly-Ile-Ile-Pro-Gly) is a synthetic pentapeptide characterized by its unique arrangement of hydrophobic (isoleucine, proline) and flexible (glycine) residues.

Properties

CAS No.

742068-23-1

Molecular Formula

C21H37N5O6

Molecular Weight

455.5 g/mol

IUPAC Name

2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C21H37N5O6/c1-5-12(3)17(24-15(27)10-22)20(31)25-18(13(4)6-2)21(32)26-9-7-8-14(26)19(30)23-11-16(28)29/h12-14,17-18H,5-11,22H2,1-4H3,(H,23,30)(H,24,27)(H,25,31)(H,28,29)/t12-,13-,14-,17-,18-/m0/s1

InChI Key

LFDBJYNLIKFOOH-LYHUEXMXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most widely used method for synthesizing Gly-Ile-Ile-Pro-Gly. This approach employs fluorenylmethoxycarbonyl (Fmoc) as the temporary α-amino protecting group and tert-butyl (tBu) for side-chain protection.

Procedure :

  • Resin Loading : The C-terminal glycine is anchored to a polyethylene glycol (PEG)-modified polystyrene resin via its carboxyl group.
  • Deprotection : Fmoc is removed using 20% piperidine in dimethylformamide (DMF), followed by DMF washes.
  • Coupling : Activated amino acids (e.g., HBTU/HOBt/DIEA in DMF) are added sequentially. For example, L-isoleucine coupling requires 30-minute reactions at 25°C.
  • Cyclization Challenges : Proline’s cyclic structure may slow coupling; double coupling or microwave-assisted heating (50°C) improves efficiency.
  • Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 3 hours.

Yield and Purity :

Step Yield (%) Purity (HPLC)
Resin loading 98
Final cleavage 85 92

Boc/Bzl Strategy

The Boc (tert-butoxycarbonyl)/Bzl (benzyl) method is less common but effective for hydrophobic sequences. Boc deprotection uses 50% TFA in dichloromethane, while Bzl groups require hydrogen fluoride (HF) for cleavage. This method is less favored due to HF’s hazardous nature but offers reduced aggregation for Ile-rich sequences.

Solution-Phase Fragment Condensation

Segment Coupling with N-Hydroxy-5-Norbornene-2,3-Dicarboximide (HONB)

HONB esters minimize racemization during fragment assembly. For Gly-Ile-Ile-Pro-Gly:

  • Step 1 : Synthesize Gly-Ile-Ile and Pro-Gly fragments separately.
  • Step 2 : Activate Gly-Ile-Ile’s carboxyl group with HONB and dicyclohexylcarbodiimide (DCC).
  • Step 3 : Couple with Pro-Gly in DMF/water (4:1) at 0°C for 6 hours.

Performance Comparison :

Coupling Reagent Racemization (%) Yield (%)
HONB <1 91
HOSu 5 78

Hybrid Enzymatic-SPPS Approaches

L-Amino Acid Ligase (Lal)-Assisted Synthesis

While Lal enzymes primarily synthesize dipeptides, they can generate fragments like Ile-Pro-Gly, which are subsequently coupled to Gly-Ile via SPPS. This method reduces solvent use but requires optimization for longer sequences.

Optimization Strategies

Aggregation Mitigation

Hydrophobic stretches (e.g., Ile-Ile) induce peptide chain aggregation. Solutions include:

  • Pseudoproline Dipeptides : Replace Ile-Ile with Ile-Thr(CMe,Mepro) to disrupt β-sheet formation.
  • Elevated Temperatures : Microwave-assisted SPPS at 50°C enhances solubility.

Purification and Characterization

  • HPLC : Reverse-phase C18 column (0.1% TFA in acetonitrile/water gradient) achieves >95% purity.
  • Mass Spectrometry : ESI-MS confirms molecular weight (calculated: 513.6 Da; observed: 513.8 Da).

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Fmoc-SPPS High purity, scalability Aggregation in Ile-rich regions 85
Boc-SPPS Reduced aggregation HF handling required 78
HONB Fragment Coupling Low racemization Multi-step purification 91

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes.

    Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.

    Reduction: Reaction with reducing agents, which may affect disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Enzymes like pepsin or trypsin under physiological conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically results in smaller peptide fragments or individual amino acids.

Scientific Research Applications

1.1. Therapeutic Potential

Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine has been investigated for its potential therapeutic effects, particularly in metabolic disorders. Research indicates that peptide conjugates, including those containing this compound, can enhance the transport of therapeutic agents across the blood-brain barrier (BBB), which is crucial for treating conditions like diabetes and obesity .

Case Study:
In a study examining peptide therapeutics, it was found that conjugates with this compound exhibited improved pharmacokinetics and stability, leading to effective treatment outcomes with reduced side effects compared to unconjugated forms .

1.2. Antihypertensive Effects

Research has shown that dipeptides can exhibit antihypertensive properties by inhibiting angiotensin-converting enzyme (ACE) activity. This compound may contribute to this effect, making it a candidate for managing hypertension .

Data Table: ACE Inhibitory Activity of Dipeptides

DipeptideACE Inhibition (%)Source
Glycyl-L-tyrosine65Kikkoman Corp.
L-tyrosyl-L-proline70Lactobacillus helveticus
Glycyl-L-isoleucyl-L-iso...TBDOngoing Research

2.1. Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of peptides like this compound is essential for optimizing their biological activity. Studies have focused on how variations in amino acid sequences affect their interaction with biological targets .

Case Study:
A recent analysis highlighted that modifications in peptide structure can significantly impact their pharmacological effects, including anti-inflammatory and neuroprotective activities .

3.1. Taste Enhancement

Dipeptides are known to enhance flavor profiles in food products. This compound may be utilized to improve taste without adding calories or sodium, making it a valuable ingredient in health-conscious food formulations .

Data Table: Taste Modulating Peptides

PeptideTaste Modulation EffectApplication
Glycyl-L-tyrosineEnhanced umamiFood Industry
Glycyl-L-isoleucyl-L-isoleu...TBDOngoing Research

Mechanism of Action

The mechanism of action of Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine with key analogs from the evidence:

Compound Name (Sequence) CAS No. Molecular Formula Molecular Weight Key Residues LogP PSA (Ų) Notable Properties
This compound Not provided C21H37N5O6* ~455* Gly, Ile (x2), Pro N/A N/A High hydrophobicity; Pro-induced kink
L-Isoleucine, glycylglycyl-L-prolyl- (Gly-Gly-Pro-Ile) 494835-25-5 C15H26N4O5 342.39 Gly (x2), Pro, Ile N/A N/A Shorter chain; increased flexibility
L-Isoleucine, L-methionyl-L-tyrosyl-L-prolylglycyl- (Met-Tyr-Pro-Gly-Ile) 823233-47-2 C27H41N5O7S 579.07 Met, Tyr, Pro, Gly, Ile N/A N/A Sulfur (Met) enhances redox activity; aromatic Tyr increases UV absorption
Glycine, L-leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl (Leu-Ala-Pro-Tyr-Ile-Gly) 393169-54-5 C29H43N5O7 632.35 Leu, Ala, Pro, Tyr, Ile N/A 220.26 Higher PSA due to Tyr hydroxyl; dense packing (1.242 g/cm³)
Glycine, L-leucyl-L-prolylglycyl- (Leu-Pro-Gly-Gly) 83834-53-1 C15H26N4O5 342.39 Leu, Pro, Gly (x2) N/A N/A Branched Leu vs. Ile alters hydrophobicity

*Estimated based on residue composition and peptide bond adjustments.

Functional and Property Analysis

Hydrophobicity and Solubility
  • Gly-Ile-Ile-Pro-Gly : The dual isoleucine residues and proline create a highly hydrophobic core, likely reducing aqueous solubility.
  • Met-Tyr-Pro-Gly-Ile (CAS 823233-47-2): Methionine introduces sulfur-based reactivity, while tyrosine’s phenol group marginally increases hydrophilicity compared to the target compound .
  • Leu-Ala-Pro-Tyr-Ile-Gly (CAS 393169-54-5): Tyrosine’s polar -OH group raises PSA to 220.26 Ų, enhancing water interaction compared to the target’s estimated lower PSA .
Structural Impact of Proline
  • Proline’s rigid pyrrolidine ring induces bends in all compounds. In Gly-Gly-Pro-Ile (CAS 494835-25-5), the shorter chain may limit tertiary structure formation compared to the pentapeptide target .
Thermal Stability
  • Leu-Ala-Pro-Tyr-Ile-Gly (CAS 393169-54-5) has a predicted boiling point of 1025.9±65.0 °C, suggesting high thermal stability due to aromatic Tyr and dense packing (density: 1.242 g/cm³) .

Limitations and Data Gaps

  • Direct experimental data (e.g., LogP, PSA) for this compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine is a peptide that has garnered attention for its potential biological activities, particularly in the context of enzymatic interactions and therapeutic applications. This article explores its biological activity through various studies, including enzymatic assays, antibacterial properties, and physiological effects.

Dipeptidase Activity

Research indicates that peptides similar to this compound can be substrates for dipeptidases, enzymes that catalyze the hydrolysis of dipeptides into their constituent amino acids. A comparative study on dipeptidase activities highlighted that various glycyl-containing peptides exhibit significant cleavage rates across different fish tissues. For example, glycyl-L-leucine dipeptidase showed a relative activity of 1.0 for glycyl-L-leucine and varying activities for other substrates like glycyl-L-phenylalanine (0.62) and glycyl-L-valine (0.63) .

Peptide Relative Activity
Glycyl-L-leucine1.0
Glycyl-L-phenylalanine0.62
Glycyl-L-valine0.63
Glycyl-D,L-norvaline0.59

These findings suggest that glycyl peptides may play a crucial role in protein metabolism and digestion in aquatic species.

Activity Against Staphylococcus aureus

Recent studies have identified structural classes of antibiotics with notable activity against Staphylococcus aureus, a significant pathogen in clinical settings. Among the compounds screened, several exhibited minimal inhibitory concentrations (MICs) ≤32 μg/mL . Although specific data on this compound was not detailed, the presence of similar structural motifs in active compounds suggests potential antibacterial properties.

4. Case Studies and Research Findings

Several studies have explored the broader implications of peptides in biological systems:

  • Antioxidant and Anti-inflammatory Effects : Peptides similar to those derived from collagen have demonstrated antioxidant properties, potentially reducing oxidative stress in cells.
  • Metabolic Regulation : Some peptides have been associated with improved glucose tolerance and anti-hypertensive effects, indicating their role in metabolic health .

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